3-(2-Fluoro-6-nitrophenoxy)oxolane
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Overview
Description
3-(2-Fluoro-6-nitrophenoxy)oxolane is an organic compound with the molecular formula C10H10FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxolane typically involves the reaction of 2-fluoro-6-nitrophenol with an oxolane derivative under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-fluoro-6-nitrophenol is replaced by the oxolane moiety. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-nitrophenoxy)oxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The oxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines, thiols, potassium carbonate, DMF.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 3-(2-Amino-6-nitrophenoxy)oxolane.
Substitution: Various substituted phenoxy oxolanes depending on the nucleophile used.
Hydrolysis: Corresponding diols.
Scientific Research Applications
3-(2-Fluoro-6-nitrophenoxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-nitrophenoxy)oxolane largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the fluorine atom and nitro group can significantly influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluoro-6-nitrophenoxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
2-Fluoro-6-nitrophenol: Lacks the oxolane ring, simpler structure.
3-(2-Fluoro-6-nitrophenoxy)oxetane: Contains an oxetane ring instead of an oxolane ring.
Uniqueness
3-(2-Fluoro-6-nitrophenoxy)oxolane is unique due to the combination of its fluorine atom, nitro group, and oxolane ring. This combination imparts specific chemical properties and reactivity that can be exploited in various applications, making it distinct from its similar counterparts.
Biological Activity
3-(2-Fluoro-6-nitrophenoxy)oxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and possible anticancer properties.
Chemical Structure and Properties
This compound features a unique oxolane ring structure substituted with a fluorinated nitrophenyl group. This configuration is hypothesized to influence its interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with fluorinated nitrophenyl groups have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against resistant strains of M. tuberculosis .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
3m | 4 | M. tuberculosis H37Rv |
3m | 4 | Rifampicin-resistant M. tuberculosis |
3a | 16 | M. tuberculosis |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways and oxidative stress responses, although detailed mechanisms are still under investigation . The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases.
The exact mechanism of action for this compound remains largely unexplored; however, insights can be drawn from related compounds. It is believed that the compound interacts with specific molecular targets involved in inflammation and microbial resistance pathways. The presence of the nitro group may facilitate electron transfer processes that are crucial in these interactions .
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of compounds including variations of the oxolane structure were synthesized and evaluated for their antimicrobial efficacy. The results indicated that modifications in the nitrophenyl group significantly affected the antimicrobial potency, with some derivatives exhibiting enhanced activity against resistant bacterial strains .
Case Study 2: Anti-inflammatory Assessment
Another research effort focused on assessing the anti-inflammatory properties of similar compounds through in vitro assays measuring cytokine production. Results showed that certain derivatives could reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory conditions .
Future Directions
Given the promising biological activities exhibited by this compound and its derivatives, future research should focus on:
- Detailed Mechanistic Studies : Understanding the molecular interactions and pathways involved in its biological activities.
- In Vivo Evaluations : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
Properties
CAS No. |
917909-41-2 |
---|---|
Molecular Formula |
C10H10FNO4 |
Molecular Weight |
227.19 g/mol |
IUPAC Name |
3-(2-fluoro-6-nitrophenoxy)oxolane |
InChI |
InChI=1S/C10H10FNO4/c11-8-2-1-3-9(12(13)14)10(8)16-7-4-5-15-6-7/h1-3,7H,4-6H2 |
InChI Key |
ZMKHCIDGZSIRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
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